molecular formula C36H68O4 B15286522 9-(Non-3-en-1-yl)-10-octylnonadecanedioic acid CAS No. 1642310-28-8

9-(Non-3-en-1-yl)-10-octylnonadecanedioic acid

Cat. No.: B15286522
CAS No.: 1642310-28-8
M. Wt: 564.9 g/mol
InChI Key: AMOKUAKXKXBFIW-UHFFFAOYSA-N
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Description

Fatty acids, C18-unsaturated, dimers are a type of dimer acid derived from the dimerization of unsaturated fatty acids with 18 carbon atoms. These compounds are characterized by their long carbon chains and the presence of double bonds, which contribute to their unique chemical properties. They are commonly used in the production of polyamides, polyesters, and other polymers due to their ability to enhance flexibility, toughness, and impact resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fatty acids, C18-unsaturated, dimers are typically synthesized through a clay-catalyzed dimerization process. This involves heating unsaturated fatty acids at temperatures ranging from 230°C to 250°C in the presence of a clay catalyst. The reaction results in the formation of a cyclohexene ring structure, which is a key feature of the dimer acid .

Industrial Production Methods

In industrial settings, the production of fatty acids, C18-unsaturated, dimers involves the use of large-scale reactors where the unsaturated fatty acids are subjected to high temperatures and pressures in the presence of a catalyst. The process is carefully controlled to ensure the desired product yield and purity. The resulting dimer acids are then purified and processed for use in various applications .

Chemical Reactions Analysis

Types of Reactions

Fatty acids, C18-unsaturated, dimers undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fatty acids, C18-unsaturated, dimers have a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which fatty acids, C18-unsaturated, dimers exert their effects involves the formation of stable cyclohexene ring structures during the dimerization process. These structures enhance the flexibility and toughness of the resulting polymers. The molecular targets and pathways involved include interactions with polymer chains, leading to improved mechanical properties and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fatty acids, C18-unsaturated, dimers are unique due to their cyclohexene ring structure, which imparts enhanced mechanical properties to the polymers they are used in. This makes them particularly valuable in applications requiring high flexibility, toughness, and resistance to hydrolysis .

Properties

IUPAC Name

9-non-3-enyl-10-octylnonadecanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H68O4/c1-3-5-7-9-11-16-22-28-34(30-24-18-14-20-26-32-36(39)40)33(27-21-15-10-8-6-4-2)29-23-17-12-13-19-25-31-35(37)38/h11,16,33-34H,3-10,12-15,17-32H2,1-2H3,(H,37,38)(H,39,40)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOKUAKXKXBFIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCCCCC(=O)O)C(CCCCCCCC(=O)O)CCC=CCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H68O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00860767
Record name 9-(Non-3-en-1-yl)-10-octylnonadecanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Fatty acids, C18-unsatd., dimers
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

61788-89-4, 1642310-28-8
Record name Fatty acids, C18-unsatd., dimers
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9-(Non-3-en-1-yl)-10-octylnonadecanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fatty acids, C18-unsatd., dimers
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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